

Application Notes and Protocols: 2H-Chromene-3-carbothioamide in Heterocyclic Synthesis

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Compound of Interest

Compound Name: *2H-chromene-3-carbothioamide*

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These application notes provide a comprehensive overview of the synthetic utility of **2H-chromene-3-carbothioamide** and its amide analogue, 2-imino-2H-chromene-3-carboxamide, as versatile building blocks in the construction of a variety of fused heterocyclic systems. The protocols detailed below are based on established literature and offer starting points for the synthesis of novel compounds with potential biological activity.

Introduction

2-Imino-2H-chromene-3-carbo(thio)amides are valuable scaffolds in synthetic organic chemistry.^[1] The presence of multiple reactive sites, particularly the electrophilic C-4 position of the pyran ring and the nucleophilic imino and amide/thioamide functionalities, allows for a diverse range of chemical transformations.^{[1][2]} These compounds serve as precursors to a variety of condensed chromene derivatives, which are of significant interest due to their potential pharmacological properties, including antioxidant and cytotoxic activities.^[3]

Synthesis of Fused Heterocyclic Systems

This section details the synthesis of various heterocyclic compounds derived from 2-imino-2H-chromene-3-carboxamide. The principles can be extended to the corresponding carbothioamide.

Synthesis of Chromeno[2,3-d][1][2][3]diazaphosphinines

The reaction of 2-imino-2H-chromene-3-carboxamide with phosphorus halides provides a direct route to novel phosphorus-containing heterocycles. These compounds have been evaluated for their antioxidant and cytotoxic properties.[3]

Materials:

- 2-Imino-2H-chromene-3-carboxamide (1.00 g, 5.31 mmol)
- Phosphorus tribromide (PBr_3) (0.5 mL, 5.31 mmol)
- Dry Pyridine (30 mL)
- Ice-water bath
- Concentrated Hydrochloric Acid (HCl)
- Diluted Ethanol (EtOH) for crystallization

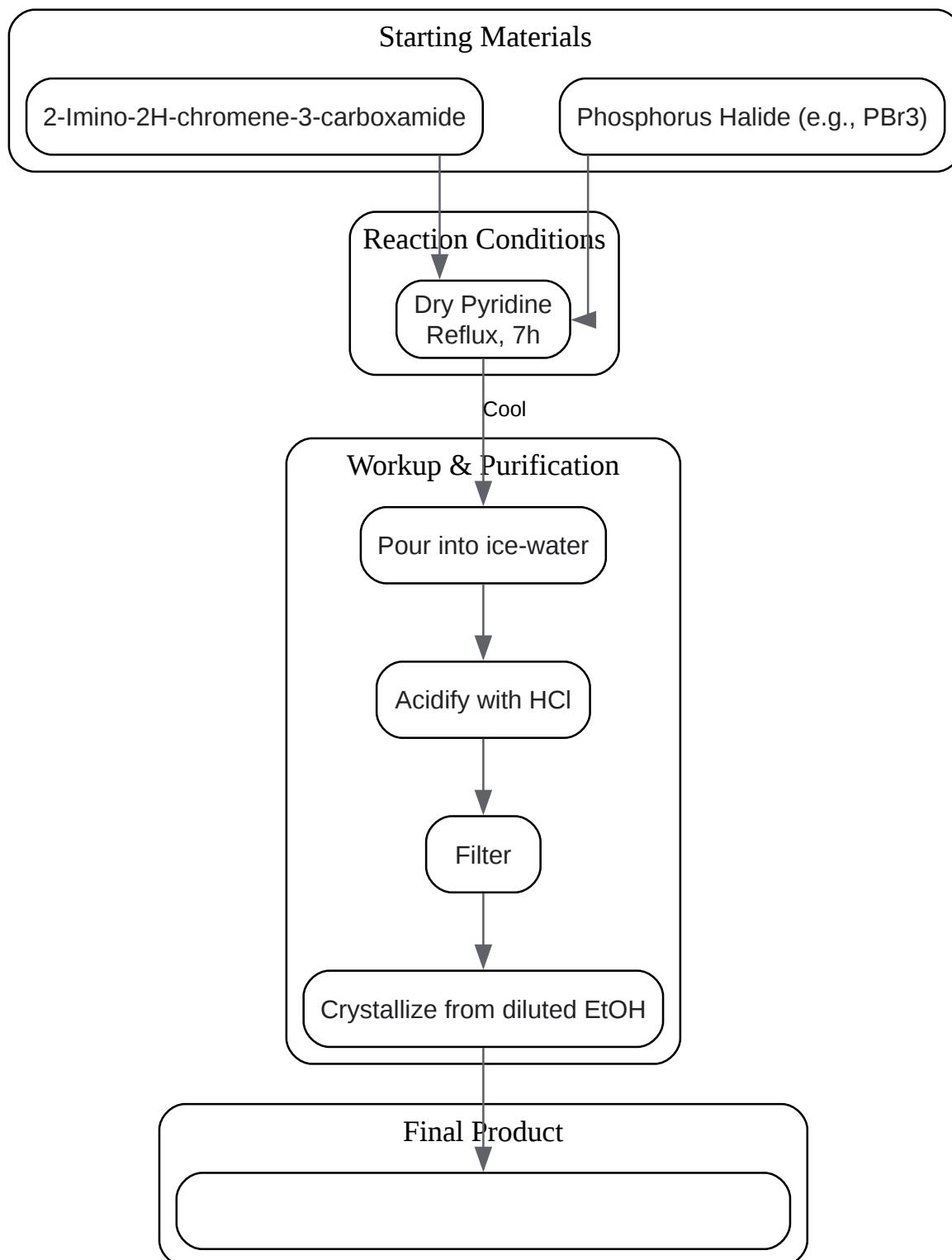
Procedure:

- In a round-bottom flask, dissolve 2-imino-2H-chromene-3-carboxamide (1.00 g, 5.31 mmol) in dry pyridine (25 mL).
- Cool the solution to 10 °C using an ice-water bath.
- To this, add a solution of phosphorus tribromide (0.5 mL, 5.31 mmol) in dry pyridine (5 mL) dropwise over 15 minutes with continuous stirring.
- After the addition is complete, heat the reaction mixture under reflux for 7 hours.[3]
- Upon completion, cool the reaction mixture and pour it into ice-water.
- Acidify the mixture with a few drops of concentrated HCl to precipitate the product.
- Filter the solid precipitate, wash with water, and dry.
- Crystallize the crude product from diluted ethanol to obtain the pure 2-hydroxy-2,3-dihydro-4H-chromeno[2,3-d][1][2][3]diazaphosphinin-4-one.

Table 1: Synthesis of Chromeno[2,3-d][1][2][3]diazaphosphinine Derivatives

Entry	Phosphorus Halide	Product	Yield (%)	Reference
1	PBr ₃	2-Hydroxy-2,3-dihydro-4H-chromeno[2,3-d][1][2][3]diazaphosphinin-4-one	43	[3]
2	PCl ₅	2,2-Dichloro-2,3-dihydro-4H-chromeno[2,3-d][1][2][3]diazaphosphinin-4-one	-	[3]
3	PhOPCl ₂	2-Phenoxy-2,3-dihydro-4H-chromeno[2,3-d][1][2][3]diazaphosphinin-4-one	-	[3]

Note: Yields for all derivatives were not explicitly available in the reviewed literature.



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Caption: Synthetic workflow for Chromeno[2,3-d][1][2][3]diazaphosphinines.

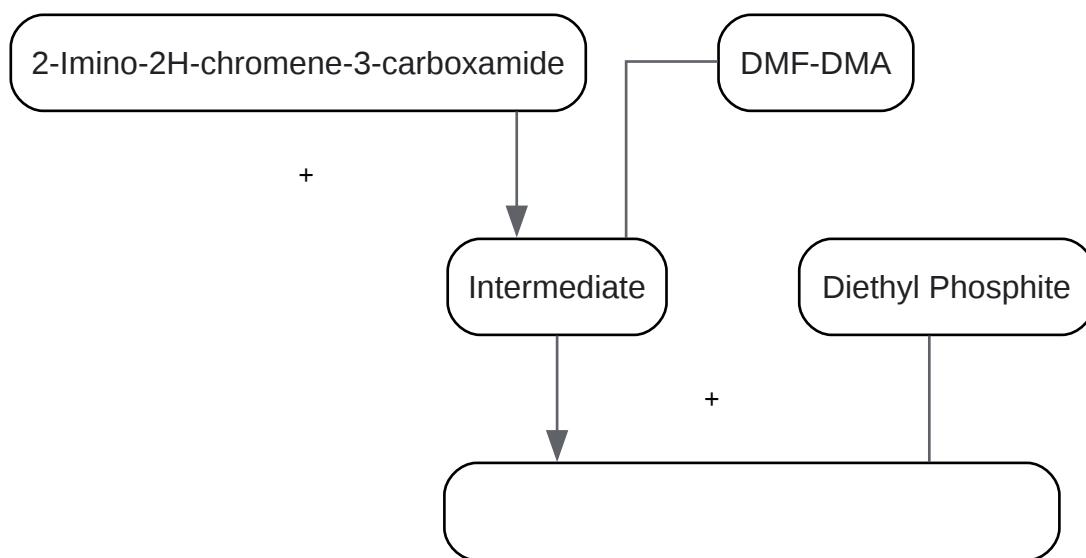
Synthesis of Chromeno[2,3-d]pyrimidines

2-Imino-2H-chromene-3-carboxamide can be converted to chromeno[2,3-d]pyrimidine derivatives through a one-pot reaction with dimethylformamide dimethyl acetal (DMF-DMA) and a suitable phosphite.[1]

Materials:

- 2-Imino-2H-chromene-3-carboxamide
- Dimethylformamide dimethyl acetal (DMF-DMA)
- Diethyl phosphite

Procedure: Detailed experimental procedures for this specific one-pot synthesis, including molar ratios, temperature, and reaction times, require further consultation of the primary literature. The general approach involves the reaction of 2-imino-2H-chromene-3-carboxamide with DMF-DMA to form an intermediate, which then undergoes cyclization with diethyl phosphite.[1]

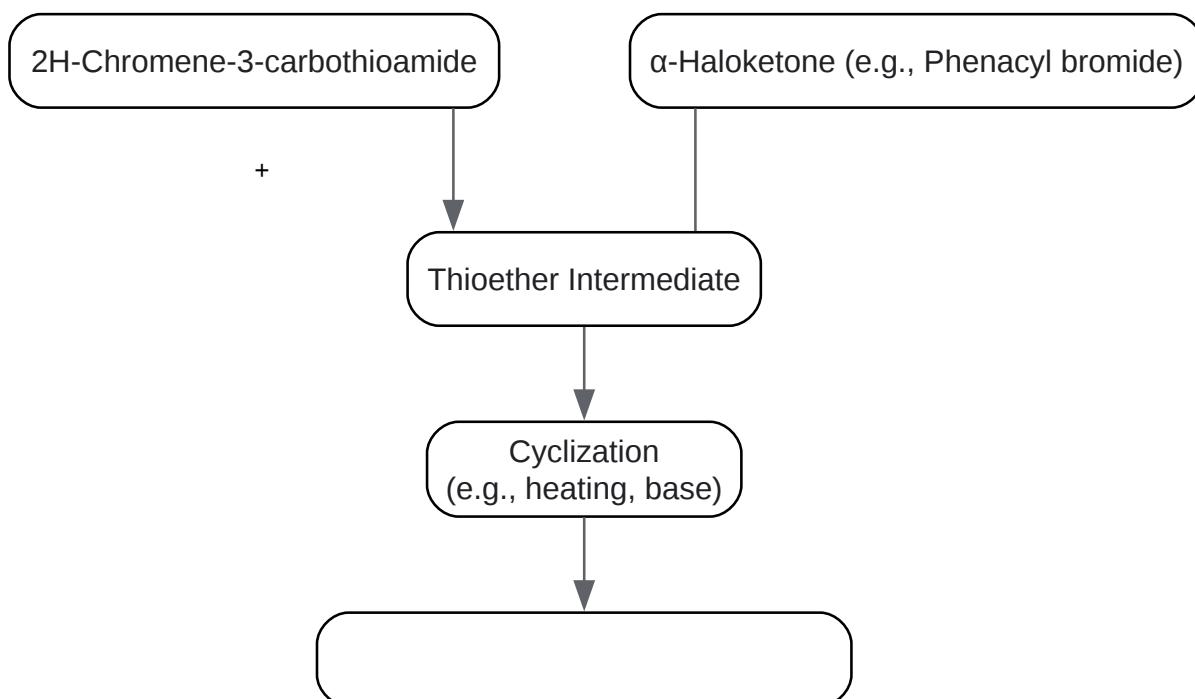


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Caption: One-pot synthesis of a chromeno[2,3-d]pyrimidine derivative.

Synthesis of Thiazole-Fused Chromenes

While direct protocols starting from **2H-chromene-3-carbothioamide** are not extensively detailed in the initial search, the general reactivity suggests its utility in constructing thiazole-fused systems. The thioamide functionality is a classic precursor for thiazole ring formation upon reaction with α -haloketones (Hantzsch thiazole synthesis).



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